N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

Description

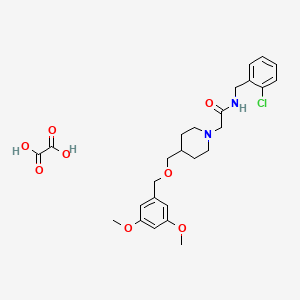

This compound is a piperidine-based acetamide derivative featuring a 2-chlorobenzyl group and a 3,5-dimethoxybenzyloxymethyl substituent. Its oxalate salt form likely enhances aqueous solubility, a critical factor for bioavailability. While specific physicochemical data (e.g., melting point, density) are unavailable in the provided evidence, its molecular formula is inferred as C₂₃H₂₆ClN₂O₈ (assuming oxalate counterion), with a molecular weight of approximately 511.9 g/mol (calculated).

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN2O4.C2H2O4/c1-29-21-11-19(12-22(13-21)30-2)17-31-16-18-7-9-27(10-8-18)15-24(28)26-14-20-5-3-4-6-23(20)25;3-1(4)2(5)6/h3-6,11-13,18H,7-10,14-17H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHMSLBKNOJJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate (CAS No. 1396876-88-2) is a synthetic compound with potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H33ClN2O8

- Molecular Weight : 537.0 g/mol

- Structure : The compound includes a piperidine moiety linked to a chlorobenzyl group and a dimethoxybenzyl ether, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies indicate that compounds with similar structures exhibit binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This suggests potential applications in mood disorders and appetite regulation .

- Antioxidant Activity : Compounds containing methoxy groups are known for their antioxidant properties. The presence of the dimethoxybenzyl group may enhance the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress .

- Antimycobacterial Properties : Related compounds have shown promising antimycobacterial activity, indicating that this compound could be explored for treating infections caused by Mycobacterium species .

Case Studies and Research Findings

-

Pharmacological Evaluation :

- A study evaluated the pharmacological profile of structurally similar compounds, revealing that modifications in the benzyl group significantly impacted receptor selectivity and potency. This suggests that this compound may exhibit unique pharmacological properties that warrant further investigation .

- Antioxidant Studies :

- Cytotoxicity Assessment :

Summary of Biological Activities

Comparison with Similar Compounds

2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide Oxalate (CAS 1396810-94-8)

- Molecular Formula : C₂₀H₃₀N₂O₈

- Molecular Weight : 426.5 g/mol

- Key Structural Differences :

- Substitution of the 2-chlorobenzyl group with an N-methylacetamide moiety.

- Retains the 3,5-dimethoxybenzyloxymethyl-piperidine core.

- The methyl group may decrease steric hindrance, altering binding affinity to targets compared to the chlorinated analog .

N-(2-Chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (CAS 1105212-23-4)

- Molecular Formula : C₁₈H₂₄ClN₅O₄S

- Molecular Weight : 441.9 g/mol

- Key Structural Differences :

- Replaces the dimethoxybenzyloxymethyl-piperidine with a methylsulfonyl-piperidine-triazole system.

- Retains the 2-chlorobenzyl group.

- The triazole ring may confer metabolic stability or distinct hydrogen-bonding interactions with biological targets .

N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine

Patent Compounds (Quinoline-Based Derivatives)

- Examples: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide.

- Key Structural Differences: Larger, more complex scaffolds (quinoline, pyridine, tetrahydrofuran). Include cyano and methoxyethyl groups.

- Implications: Quinoline moieties often target kinases or DNA topoisomerases. Increased molecular complexity may improve potency but hinder synthetic accessibility .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Biological Targets |

|---|---|---|---|---|

| Target Compound (N-(2-chlorobenzyl)-...acetamide oxalate) | C₂₃H₂₆ClN₂O₈* | 511.9 | 2-Chlorobenzyl, 3,5-dimethoxybenzyloxymethyl | GPCRs, Enzymes |

| 2-(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-methylacetamide oxalate | C₂₀H₃₀N₂O₈ | 426.5 | N-Methylacetamide, 3,5-dimethoxybenzyloxymethyl | Solubility-driven targets |

| CAS 1105212-23-4 (Triazole-sulfonyl derivative) | C₁₈H₂₄ClN₅O₄S | 441.9 | 2-Chlorobenzyl, methylsulfonyl-piperidine-triazole | Enzymes (e.g., proteases) |

| N-(2-Fluorobenzyloxy)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-imine | C₂₉H₃₀FN₃O | ~479.6 | 2-Fluorobenzyl, diphenyl-piperidine | Aromatic receptor modulators |

| Patent Quinoline Derivatives | C₃₆H₃₈ClN₅O₅* | ~684.2 | Quinoline, pyridinyl, tetrahydrofuran | Kinases, Topoisomerases |

*Calculated values where exact data are unavailable.

Research Findings and Implications

- Chlorobenzyl vs.

- Dimethoxybenzyl vs. Sulfonyl/Triazole : The 3,5-dimethoxybenzyl group may confer antioxidant properties or modulate serotonin receptors, whereas sulfonyl-triazole systems are often linked to protease inhibition .

- Oxalate Salt : The oxalate counterion in the target compound and CAS 1396810-94-8 improves solubility compared to neutral analogs, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.